molecular formula C8H13N3O B12819699 2-Amino-1-(1H-imidazol-4-yl)pentan-3-one

2-Amino-1-(1H-imidazol-4-yl)pentan-3-one

Cat. No.: B12819699
M. Wt: 167.21 g/mol
InChI Key: DIABRNFOXILBNV-UHFFFAOYSA-N
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Description

2-Amino-1-(1H-imidazol-4-yl)pentan-3-one is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(1H-imidazol-4-yl)pentan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .

Scientific Research Applications

2-Amino-1-(1H-imidazol-4-yl)pentan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1H-imidazol-4-yl)pentan-3-one involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a valuable ligand in metalloenzyme studies. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-1-(1H-imidazol-4-yl)pentan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a pentanone moiety with the imidazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-amino-1-(1H-imidazol-5-yl)pentan-3-one

InChI

InChI=1S/C8H13N3O/c1-2-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)

InChI Key

DIABRNFOXILBNV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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